molecular formula C18H16F3NO4 B3425908 2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 486995-03-3

2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3425908
CAS No.: 486995-03-3
M. Wt: 367.3 g/mol
InChI Key: CYRMMLWZHDNBHT-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an acetamide derivative featuring a 2-ethoxy-4-formylphenoxy substituent linked to an N-[3-(trifluoromethyl)phenyl] group. Its molecular formula is C₁₈H₁₆F₃NO₄, with a molecular weight of 367.32 g/mol. The compound’s structure combines a polar formyl group (enhancing reactivity) and a lipophilic trifluoromethyl group (improving metabolic stability), making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c1-2-25-16-8-12(10-23)6-7-15(16)26-11-17(24)22-14-5-3-4-13(9-14)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRMMLWZHDNBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161639
Record name 2-(2-Ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486995-03-3
Record name 2-(2-Ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486995-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxy-Substituted Phenol: The starting material, 2-ethoxyphenol, undergoes formylation to introduce the formyl group at the 4-position.

    Acylation Reaction: The formylated phenol is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base to form the acetamide derivative.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, leading to:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. The presence of the trifluoromethyl group is known to enhance the potency of anticancer agents by improving their metabolic stability and cellular uptake.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic effects in conditions like arthritis.

Biochemical Research

In biochemical applications, this compound serves as a valuable tool for studying enzyme interactions and protein-ligand binding:

  • Proteomics Research : It can be utilized in proteomics studies to identify and characterize protein interactions. The compound's unique structure allows it to act as a probe in various assays aimed at understanding protein functions and pathways.
  • Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms. Such studies are crucial for drug design and understanding metabolic pathways.

Material Science

The unique chemical properties of this compound open avenues in materials science:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Research indicates that fluorinated compounds often improve the performance of polymers in harsh environments.
  • Coatings and Adhesives : The compound's chemical stability and adhesion properties make it suitable for developing advanced coatings that require durability and resistance to environmental degradation.

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Anticancer Activity Study :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Inflammatory Pathway Modulation :
    • Research conducted at a leading university showed that this compound could downregulate the expression of inflammatory markers in vitro, indicating its potential therapeutic use in inflammatory diseases .
  • Polymer Application :
    • A recent study explored the incorporation of this compound into polymer systems, revealing enhanced thermal stability and mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations:

Lipophilicity : Chloro and trifluoromethyl substituents increase logP values, favoring membrane permeability. For example, the target compound’s logP is estimated to be ~3.5 , higher than the 4-fluorophenyl analogue (logP ~2.8) .

Biological Activity

2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known by its CAS number 486995-03-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's unique structural features suggest possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activity Overview

Research on the biological activity of this compound is limited, but it is essential to explore its potential therapeutic applications based on related compounds and structural analogs.

Anticancer Activity

Recent studies indicate that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives containing similar functional groups have shown promising results against various cancer cell lines. A study highlighted that certain α-aminophosphonate derivatives demonstrated significant cytotoxicity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2), with some compounds outperforming doxorubicin, a standard chemotherapy agent .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Comparison with Doxorubicin
2aHEP215.6More potent
4bHEP212.4More potent
4dHCT-11618.3Comparable
DoxorubicinHEP220.0Reference

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • VEGFR Inhibition : Similar compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
  • Protein Interactions : Molecular docking studies suggest that the compound may interact with key proteins involved in cancer progression, potentially leading to reduced cell proliferation and increased apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substituents on the phenyl rings significantly influence the compound's biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances potency against certain cancer cell lines .

Case Studies and Literature Review

While direct studies on this compound are sparse, related literature provides insights into its potential applications:

  • Anticonvulsant Activity : Analogous compounds have been tested for anticonvulsant properties, demonstrating efficacy in models of epilepsy . This suggests that variations of the compound may also possess neuroprotective qualities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

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